molecular formula C16H27NO4 B11717114 Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate

Cat. No.: B11717114
M. Wt: 297.39 g/mol
InChI Key: QUDSNEJIIQZYKF-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) as a Privileged Nitrogen-Containing Heterocyclic Scaffold in Chemical Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant structural unit in the field of medicinal chemistry and drug discovery. wikipedia.orgresearchgate.net Its prevalence in a vast number of natural products and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold." This term reflects the ability of the piperidine framework to serve as a versatile template for developing ligands that can interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. wikipedia.orgorganic-chemistry.org

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise three-dimensional positioning of substituents, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity and pharmacokinetic profile. wikipedia.org Its presence in numerous approved drugs underscores its importance as a cornerstone in the development of new therapeutic agents.

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry

In multi-step syntheses involving piperidine, the secondary amine within the ring is often highly reactive. To prevent unwanted side reactions, this nitrogen atom must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis, particularly in peptide and heterocyclic chemistry. enamine.netchemicalbook.com

The Boc group offers several key advantages. It is typically introduced by reacting the piperidine amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). chemicalbook.com Crucially, it is stable under a wide variety of reaction conditions, including those involving nucleophiles and bases. chemsrc.comontosight.ai However, it can be readily and cleanly removed under acidic conditions, often using trifluoroacetic acid (TFA), which liberates the free amine for subsequent synthetic transformations. chemicalbook.com This robust yet easily cleavable nature makes the Boc group an invaluable tool for managing the reactivity of the piperidine nitrogen, thereby facilitating complex and selective synthetic sequences. nih.govmasterorganicchemistry.com

Role of α,β-Unsaturated Esters in Organic Synthesis: Reactivity Profiles and Synthetic Utility

The α,β-unsaturated ester is a highly versatile functional group in organic chemistry, characterized by a carbon-carbon double bond conjugated with a carbonyl group. nist.gov This conjugation creates a unique electronic system that dictates its reactivity. The presence of the electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. nist.gov

This reactivity profile makes α,β-unsaturated esters valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. google.com They are key substrates in a wide array of important transformations, including:

Michael Addition: The addition of nucleophiles to the β-position.

Diels-Alder Reaction: Where they can act as dienophiles.

Hydrogenation: The double bond can be selectively reduced.

Epoxidation and Dihydroxylation: Functionalization of the double bond.

Their ability to participate in these and other reactions makes them fundamental building blocks for the synthesis of complex organic molecules. wikipedia.org

Overview of Research Trajectories for Complex Chemical Intermediates in Modern Synthesis

The field of chemical synthesis is continually evolving, with a significant focus on the development of novel and efficient routes to complex molecules. Chemical intermediates are at the heart of this progress, acting as the pivotal materials from which high-value products in pharmaceuticals, agrochemicals, and polymers are made.

Current research trends are heavily influenced by the demand for increased synthetic efficiency, sustainability, and the creation of molecular diversity. This drives the development of intermediates that are densely functionalized, allowing for the introduction of multiple structural features in a controlled manner. There is a growing emphasis on "green chemistry," which promotes the use of bio-based feedstocks and processes that reduce environmental impact. The ability to design and synthesize complex intermediates like Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate, which combine multiple strategic elements in a single molecule, is crucial for accelerating innovation and enabling the construction of the next generation of advanced materials and therapeutic agents.

Chemical Structure and Synthesis

This compound is a molecule that features a piperidine ring substituted at the 4-position. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. The substituent at the 4-position is a butenoate chain, specifically an ethyl ester with a double bond between the C2 and C3 positions.

A standard and highly effective method for the synthesis of such an α,β-unsaturated ester is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This reaction involves the olefination of an aldehyde or ketone with a phosphonate (B1237965) carbanion.

The logical synthetic route for this compound involves two key reagents:

1-Boc-4-formylpiperidine: An aldehyde derived from the Boc-protected piperidine scaffold.

Triethyl phosphonoacetate: A stabilized phosphonate ylide precursor that generates the ethyl ester and the adjacent carbon of the double bond. enamine.net

The reaction proceeds via the deprotonation of triethyl phosphonoacetate with a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 1-Boc-4-formylpiperidine. The resulting intermediate undergoes elimination to form the carbon-carbon double bond, yielding the target α,β-unsaturated ester, predominantly as the thermodynamically more stable E-isomer. wikipedia.orgorganic-chemistry.org A soluble lithium salt is often added in what is known as the Masamune-Roush modification to enhance E-selectivity. enamine.net The water-soluble phosphate (B84403) byproduct is easily removed during aqueous workup, simplifying purification. organic-chemistry.org

Data Table

Table 1: Properties of this compound and Related Reagents

Compound Name Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
This compound C16H27NO4 297.39 Target Product
1-Boc-4-formylpiperidine C11H19NO3 213.27 Aldehyde Substrate
Triethyl phosphonoacetate C8H17O5P 224.19 Phosphonate Reagent
Di-tert-butyl dicarbonate C10H18O5 218.25 Boc-Protection Reagent
Piperidine C5H11N 85.15 Core Scaffold
Trifluoroacetic acid C2HF3O2 114.02 Boc-Deprotection Reagent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxy-4-oxobut-2-en-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3

InChI Key

QUDSNEJIIQZYKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 1 Boc 4 Piperidinyl 2 Butenoate

Historical Perspectives and Evolution of Synthetic Routes

The synthesis of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is not rooted in a long historical narrative for the molecule itself, but rather in the development of powerful synthetic tools that make its construction efficient and predictable. The evolution of its synthesis is intrinsically linked to advancements in three key areas: the formation of the piperidine (B6355638) heterocycle, the development of amine protection strategies, and the refinement of carbon-carbon double bond-forming reactions.

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals and natural products. nih.gov Historically, methods like the catalytic hydrogenation of pyridine (B92270) derivatives were common for accessing the piperidine core. dtic.mil Over time, more sophisticated methods, including intramolecular cyclizations and ring-closing metathesis, have been developed to create substituted piperidines with greater control over stereochemistry. nih.govorganic-chemistry.org

The introduction of the tert-butoxycarbonyl (Boc) protecting group was a landmark in peptide synthesis and has since become one of the most common amine protecting groups in broader organic synthesis. Its stability under a wide range of conditions and the ease of its removal under mild acidic conditions made it ideal for multi-step syntheses involving sensitive functional groups. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a standard reagent for this protection became widespread, simplifying the synthesis of intermediates like the N-Boc protected piperidine core. google.com

The final key development was the evolution of olefination reactions. While the Wittig reaction, discovered in the 1950s, provided a groundbreaking method to convert ketones and aldehydes into alkenes, it often yielded mixtures of E/Z isomers. masterorganicchemistry.comwikipedia.org The subsequent Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, offered a significant advantage by producing predominantly the E-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction's reliability and the ease of removing its water-soluble phosphate (B84403) byproduct have made it the preferred method for constructing the α,β-unsaturated ester found in the target molecule. wikipedia.org

Convergent and Linear Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential, step-by-step construction from a single starting material.Conceptually simple to plan.Overall yield can be very low over many steps. A failure in a late step wastes all previous efforts.
Convergent Synthesis Independent synthesis of key fragments followed by late-stage coupling.Higher overall yield. Allows for parallel synthesis. Easier to purify intermediates.Requires more complex initial planning and synthesis of multiple advanced fragments.

Construction of the Piperidine Core Precursors

The synthesis of the target molecule fundamentally relies on the availability of a suitably functionalized piperidine precursor. The most common and versatile starting material for this purpose is N-Boc-4-piperidone . This key intermediate can be synthesized through various routes, often starting from 4-piperidone (B1582916) hydrochloride. The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford N-Boc-4-piperidone. dtic.mil

From N-Boc-4-piperidone, other critical precursors can be derived:

tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-formylpiperidine): This aldehyde is a primary precursor for olefination reactions. It can be prepared from N-Boc-4-piperidone through various one-carbon homologation methods, such as the Darzens glycidic ester synthesis followed by decarboxylation, or via reduction of a corresponding carboxylic acid derivative. researchgate.net

1-tert-Butoxycarbonyl-4-acetylpiperidine (N-Boc-4-acetylpiperidine): This ketone precursor can be synthesized from 1-Boc-4-piperidinecarboxylic acid by converting the acid to a Weinreb amide, which is then reacted with a methyl Grignard reagent. google.comgoogle.com This method provides the ketone in good yield and avoids over-addition, which can be an issue with more reactive organometallics. google.com

Introduction of the 2-Butenoate Moiety

The formation of the α,β-unsaturated ester is the central carbon-carbon bond-forming event in the synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is the most widely employed and effective method for this transformation due to its high stereoselectivity for the (E)-alkene. wikipedia.org

In a typical HWE approach, a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate , is deprotonated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic phosphonate carbanion. This anion then reacts with a carbonyl precursor, most commonly N-Boc-4-formylpiperidine , in an addition-elimination sequence. The reaction proceeds through a transient oxaphosphetane intermediate, which collapses to form the desired alkene and a water-soluble dialkyl phosphate byproduct that is easily removed during aqueous workup. organic-chemistry.org

ReactionCarbonyl PrecursorReagentTypical Product StereochemistryKey Advantages
Horner-Wadsworth-Emmons Aldehyde or KetoneStabilized Phosphonate Ylide (e.g., triethyl phosphonoacetate)Predominantly (E)-alkeneHigh (E)-selectivity; water-soluble byproduct is easy to remove. wikipedia.orgorganic-chemistry.org
Wittig Reaction Aldehyde or KetonePhosphonium (B103445) Ylide (e.g., (ethoxycarbonylmethyl)triphenylphosphorane)Mixture of (E) and (Z)-alkenes (stabilized ylides favor E)Broad applicability. organic-chemistry.org

An alternative, though often less selective, method is the Wittig reaction. masterorganicchemistry.commnstate.edu This reaction uses a phosphonium ylide, which reacts with the same carbonyl precursors. While stabilized ylides (like those needed to form an ester) tend to favor the (E)-alkene, the stereoselectivity is often lower than that achieved with the HWE reaction. organic-chemistry.org Furthermore, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction is often crystalline and less soluble, which can complicate product purification. mnstate.edu

Integration of the 1-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves a critical function: it deactivates the piperidine nitrogen, preventing it from interfering with subsequent reaction steps. The secondary amine of an unprotected piperidine is both nucleophilic and basic, which could lead to unwanted side reactions, such as acting as a base in the condensation step or reacting with the electrophilic carbonyl of the butenoate moiety.

The Boc group is typically introduced early in the synthetic sequence. The standard procedure involves reacting a piperidine derivative, such as 4-piperidone or 4-piperidinecarboxylic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (B128534) or sodium bicarbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. google.com This reaction is generally high-yielding and clean, providing the N-Boc protected intermediate that is carried forward through the synthesis. This "protecting group first" strategy is a cornerstone of both linear and convergent approaches to the final molecule.

Key Transformations and Reaction Steps in Preparation

The synthesis of this compound is characterized by a series of well-understood and reliable chemical transformations. The most critical step is the condensation reaction that forms the core structure of the molecule by linking the piperidine ring to the butenoate side chain.

Condensation Reactions

Condensation reactions are central to the synthesis, as they are responsible for creating the key C-C double bond. The Horner-Wadsworth-Emmons (HWE) olefination stands out as the premier method for this purpose.

In a representative HWE synthesis, N-Boc-4-formylpiperidine is treated with the carbanion derived from triethyl phosphonoacetate. The reaction is typically carried out under anhydrous conditions to ensure the efficacy of the base used for deprotonation.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Deprotonation: Triethyl phosphonoacetate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF. This abstracts an acidic α-proton to form the reactive phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of N-Boc-4-formylpiperidine.

Elimination: The resulting intermediate eliminates a dialkyl phosphate salt to yield the final (E)-alkene product with high stereoselectivity. wikipedia.org

Another plausible, albeit less common, route is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium (B1175870) salt. wikipedia.orgnih.gov In a hypothetical Knoevenagel approach to a related structure, N-Boc-4-piperidone could be reacted with a compound like ethyl acetoacetate. This would be followed by a dehydration step to form the α,β-unsaturated system. However, this route may present challenges with regioselectivity and controlling side reactions compared to the more direct HWE olefination. nih.gov

ReactionReactant 1Reactant 2Base/CatalystSolventTypical Conditions
Horner-Wadsworth-Emmons N-Boc-4-formylpiperidineTriethyl phosphonoacetateSodium Hydride (NaH)Tetrahydrofuran (THF)Anhydrous, 0°C to room temperature. organic-chemistry.org
Knoevenagel Condensation N-Boc-4-piperidoneEthyl acetoacetatePiperidine, Acetic AcidBenzene, TolueneReflux with Dean-Stark trap to remove water. wikipedia.orgnih.gov

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting ketones and aldehydes into alkenes. wikipedia.orgnih.gov These reactions are widely applied in organic synthesis for their reliability and stereochemical control.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). nih.gov For the synthesis of the target compound, N-Boc-4-piperidone would be reacted with an appropriate ylide derived from a phosphonium salt, such as (1-(ethoxycarbonyl)ethyl)triphenylphosphonium bromide. The ylide is typically generated in situ using a strong base. A significant drawback of the standard Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove from the reaction mixture. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages. wikipedia.orgresearchgate.net It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. thieme-connect.com This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct is easily removed during aqueous workup. wikipedia.org

The synthesis of this compound via the HWE reaction involves the deprotonation of a phosphonate reagent, such as triethyl phosphonoacetate, with a base to form a stabilized carbanion. enamine.netwikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of N-Boc-4-piperidone. The resulting intermediate eliminates a dialkylphosphate salt to yield the desired α,β-unsaturated ester. wikipedia.org The HWE reaction is often the preferred method for this transformation due to its high efficiency and cleaner reaction profile. researchgate.netthieme-connect.com

Michael Addition Processes in Precursor Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. ntu.edu.sg While not typically used for the final olefination step to create this compound, Michael addition is crucial in building the piperidine ring system itself in some synthetic strategies. For instance, the piperidone ring, the core of the starting material N-Boc-4-piperidone, can be synthesized through a double Michael addition of a primary amine to divinyl ketone or its equivalents, followed by cyclization.

Furthermore, N-Boc-4-piperidone can participate as a Michael donor. Its enolate can react with various Michael acceptors, although this is more relevant for further functionalization rather than the synthesis of the target butenoate. chemicalbook.comresearchgate.net

Palladium-Catalyzed Transformations for Alkenyl Ester Formation

Modern synthetic chemistry has seen the rise of transition-metal catalysis, with palladium being one of the most versatile metals. nih.gov Palladium-catalyzed reactions offer powerful alternatives for the formation of C-C bonds. The synthesis of α,β-unsaturated esters can be achieved through various palladium-catalyzed methods, often starting from different precursors than the olefination routes. organic-chemistry.org

One potential strategy is the palladium-catalyzed α,β-dehydrogenation of the corresponding saturated ester, ethyl 3-(1-Boc-4-piperidinyl)butanoate. This involves the generation of an enolate, often a zinc or silyl (B83357) enolate, followed by a palladium-catalyzed oxidation step. organic-chemistry.org Another approach is the γ-arylation of α,β-unsaturated esters, which involves the coupling of dienolates with aryl halides, though this is more applicable for adding aryl groups at the gamma position. nih.govchemrxiv.org While powerful, these methods are generally more complex and may be less direct for this specific target compared to the HWE reaction.

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is paramount to achieving high yield, purity, and desired stereoselectivity in the synthesis of this compound, particularly for the widely used Horner-Wadsworth-Emmons reaction.

Solvent Effects and Reaction Media Influence

The choice of solvent can significantly impact the HWE reaction's outcome. Aprotic polar solvents are commonly employed. Tetrahydrofuran (THF) is a frequent choice as it effectively solubilizes the reactants and intermediates. thieme-connect.com Other solvents like dimethylformamide (DMF) can also be used and may enhance the reaction rate, as seen in some olefination protocols. researchgate.net The solvent can influence the aggregation state of the base and the phosphonate anion, thereby affecting reactivity and stereoselectivity.

Table 1: Effect of Solvent on a Typical HWE Reaction

Solvent Typical Reaction Time Relative Yield E/Z Selectivity
Tetrahydrofuran (THF) 4-12 hours High Good to Excellent
Dimethylformamide (DMF) 2-6 hours Excellent Good
Diethyl Ether 8-16 hours Moderate Moderate
Toluene 6-12 hours Good Good

Temperature and Pressure Optimization

Reaction temperature is a critical parameter for controlling the stereoselectivity of the HWE reaction. nih.gov Reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) during the deprotonation and addition steps to control exothermicity and improve selectivity. wikipedia.org Subsequently, the reaction mixture is often allowed to warm to room temperature to drive the elimination step to completion. nih.gov Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.org Pressure is not typically a significant variable in HWE reactions as they are conducted under atmospheric pressure.

Catalytic Systems and Ligand Effects (e.g., Transition Metal Catalysis, Organocatalysis)

In the context of the HWE reaction, the "catalytic system" primarily refers to the base used for deprotonation. The choice of base and its corresponding counter-ion (Li+, Na+, K+) can profoundly influence the stereochemical outcome. wikipedia.orgnih.gov Strong, non-nucleophilic bases are required. Sodium hydride (NaH) is a common, inexpensive choice. thieme-connect.com Lithium bases like lithium bis(trimethylsilyl)amide (LHMDS) or organolithiums (e.g., n-BuLi) are also frequently used. nih.gov The nature of the cation can affect the geometry of the transition state, thus altering the E/Z ratio of the product alkene. For sensitive substrates, the use of lithium chloride (LiCl) with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, known as Masamune-Roush conditions, can improve yields and selectivity. enamine.net

Table 2: Influence of Base/Cation on HWE Reaction Selectivity

Base Cation Typical Temperature Predominant Isomer
NaH Na+ 0 to 25 °C E
LHMDS Li+ -78 to 25 °C E (often improved selectivity)
KHMDS K+ -78 to 25 °C Z (with modified phosphonates)
DBU / LiCl Li+ 0 to 25 °C E (mild conditions)

For palladium-catalyzed transformations, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphine (B1218219) ligands like PPh₃, BINAP) is critical. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the catalytic activity, stability, and selectivity of the reaction.

Diastereoselective and Enantioselective Approaches to Analogous Compounds

The creation of specific stereoisomers of butenoate derivatives is a significant area of research in organic synthesis, driven by the prevalence of these motifs in biologically active molecules. researchgate.netrug.nlnih.gov The development of asymmetric synthetic strategies to control the geometry of the double bond and the chirality of any adjacent stereocenters is crucial. researchgate.netrug.nlnih.gov

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. wikipedia.orgnumberanalytics.com This approach allows for the control of the stereochemical outcome of a reaction, after which the auxiliary can be removed to yield the enantiomerically enriched product. numberanalytics.comblogspot.com

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgresearchgate.net In the context of butenoate synthesis, an oxazolidinone auxiliary can be attached to a carboxylic acid precursor. researchgate.net The subsequent enolization and reaction with an electrophile are directed by the steric bulk of the auxiliary, leading to a highly diastereoselective transformation. blogspot.comnih.gov For instance, in aldol (B89426) reactions, the use of an oxazolidinone auxiliary can control the enolate geometry and the facial selectivity of the aldehyde addition. blogspot.com

Another effective chiral auxiliary is camphorsultam, also known as Oppolzer's sultam. wikipedia.org This auxiliary has been successfully employed in various asymmetric transformations, including Michael additions, which can be a key step in the synthesis of substituted butenoates. wikipedia.org The rigid bicyclic structure of camphorsultam provides excellent stereochemical control.

The general strategy for employing a chiral auxiliary in the synthesis of a butenoate analog is outlined below:

StepDescription
1. Attachment The chiral auxiliary is covalently attached to a precursor molecule, such as a carboxylic acid or an enone.
2. Stereoselective Reaction The substrate-auxiliary conjugate undergoes a diastereoselective reaction (e.g., alkylation, aldol reaction, Michael addition).
3. Cleavage The chiral auxiliary is removed under mild conditions to yield the desired enantiomerically enriched butenoate derivative.

Asymmetric Catalysis in Related Butenoate Syntheses

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. researchgate.netrug.nlnih.govnih.gov This field has seen significant advancements, with both metal-based catalysts and organocatalysts being employed for the synthesis of chiral butenolides and butyrolactones, which are structurally related to butenoates. researchgate.netrug.nlnih.govnih.gov

Organocatalysis: Chiral amines and their derivatives have emerged as powerful catalysts for the asymmetric functionalization of α,β-unsaturated carbonyl compounds. For example, the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide, provides access to optically active α,β-unsaturated γ-substituted butyrolactams with high yields, diastereoselectivities, and enantioselectivities. rsc.org Similar strategies could be envisioned for the synthesis of butenoate derivatives.

Metal-Based Catalysis: Chiral metal complexes are also widely used in the asymmetric synthesis of butenoate-related structures. For instance, N-heterocyclic carbene (NHC)-copper complexes have been utilized in the enantioselective synthesis of allylboronates, which are versatile intermediates that can be further functionalized. nih.gov The use of chiral Lewis acids in combination with B(C₆F₅)₃ has also been shown to be effective in various asymmetric transformations. mdpi.com

A summary of asymmetric catalytic approaches relevant to butenoate synthesis is presented below:

Catalytic SystemReaction TypeKey Features
Chiral Amine-SquaramideVinylogous Michael AdditionHigh yields, excellent diastereoselectivities, and enantioselectivities. rsc.org
NHC-Copper ComplexesAllylic SubstitutionHigh yields, site selectivity, and high enantiomeric ratios. nih.gov
Chiral Lewis Acid / B(C₆F₅)₃VariousCooperative activation of substrates. mdpi.com

Enzymatic Transformations (e.g., Biocatalytic Reductions for Precursors)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. tudelft.nl Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity under mild conditions. tudelft.nl For the synthesis of chiral precursors to butenoates, biocatalytic reductions are particularly relevant.

Enoate reductases are enzymes that can catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. manchester.ac.uk For example, the biocatalytic reduction of a suitable α,β-unsaturated ester precursor using an enoate reductase from an organism like Clostridium sporogenes could provide a chiral saturated ester with high enantiomeric excess. manchester.ac.uk This chiral intermediate could then be further elaborated to the desired butenoate.

The key advantages of using enzymatic transformations include:

High Stereoselectivity: Enzymes often provide products with very high enantiomeric excess.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH. tudelft.nl

Environmental Sustainability: Biocatalysis is generally considered a "green" technology. tudelft.nl

Chemical Reactivity and Transformational Chemistry

Reactions Involving the α,β-Unsaturated Ester Functional Group

The chemical behavior of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is dominated by the reactivity of its α,β-unsaturated ester moiety. This functionality serves as an excellent Michael acceptor and a dipolarophile, facilitating a range of transformations including conjugate additions, cycloadditions, and reductions.

Conjugate Additions (e.g., Michael Reactions)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system, leading to a 1,4-adduct. This process is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

A variety of nucleophiles can be employed in the Michael addition to substrates like this compound. Stabilized carbanions, such as those derived from nitroalkanes or malonates, are common Michael donors. For instance, the addition of nitromethane (B149229), facilitated by a base, is a well-established method for introducing a nitromethyl group, which can be further transformed into other functional groups like amines or aldehydes.

While a specific documented example for the addition of nitromethane to this compound is not prevalent in readily available literature, the reaction is highly precedented with analogous α,β-unsaturated esters. For example, the addition of nitromethane to ethyl cinnamate (B1238496) derivatives proceeds with high stereoselectivity when performed on chiral substrates. cnr.it The reaction is typically catalyzed by a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate, often employing a phase-transfer catalyst to enhance reactivity. cnr.itresearchgate.net This transformation yields γ-nitro esters, which are valuable precursors for pharmacologically active compounds like γ-amino acids. cnr.it

Table 1: Representative Nucleophilic Conjugate Addition

Michael Acceptor AnalogueNucleophileCatalyst/BaseSolventProduct TypeRef.
Ethyl Cinnamate DerivativeNitromethaneK₂CO₃ / TEBAC-γ-Nitro Ester cnr.it
ChalconeNitromethaneDBU-γ-Nitro Ketone researchgate.net

This table presents analogous reactions, as specific examples for this compound are not widely documented.

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective construction of complex molecules. In the context of Michael additions, chiral secondary amines (e.g., proline derivatives) or chiral phosphoric acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems with high levels of stereocontrol. whiterose.ac.ukbeilstein-journals.org These catalysts operate by forming transient chiral iminium ions or by activating the reactants through hydrogen bonding, respectively.

A relevant application of this strategy is the intramolecular asymmetric aza-Michael reaction. In the synthesis of 3-spiropiperidines, a substrate containing an N-protected amine and a thioacrylate (an activated α,β-unsaturated system) undergoes cyclization catalyzed by a chiral phosphoric acid (CPA). whiterose.ac.ukrsc.orgresearchgate.net This "Cycle" step proceeds via an intramolecular conjugate addition of the amine to the activated double bond, establishing a new stereocenter with high enantiomeric excess. whiterose.ac.ukrsc.org This demonstrates the potential of organocatalysis to control the stereochemistry of Michael additions in systems structurally related to this compound, which could be utilized in intermolecular reactions as well.

Table 2: Organocatalytic Intramolecular aza-Michael Cyclization

Substrate TypeCatalystSolventProductEnantiomeric Ratio (e.r.)YieldRef.
N-Cbz-amino-α,β-unsaturated thioester(R)-Anthracenyl CPAToluene3-Spiropiperidineup to 97:3up to 87% whiterose.ac.ukresearchgate.net

This table illustrates the principle of organocatalytic Michael additions on a related intramolecular system.

Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to new heterocycles)

The electron-deficient alkene of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful method for constructing five-membered heterocyclic rings in a highly stereospecific and regioselective manner. nih.gov

A prominent example is the [3+2] cycloaddition with azomethine ylides to synthesize spiro-pyrrolidine systems. researchgate.netnih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde or from the ring-opening of aziridines, react with the double bond of the butenoate substrate. This reaction has been effectively used to create complex spiro[piperidine-4,3'-pyrrolidine] scaffolds, which are of significant interest in medicinal chemistry. researchgate.net The reaction typically proceeds by treating the α,β-unsaturated ester with an azomethine ylide precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA). researchgate.net This cycloaddition constructs the pyrrolidine (B122466) ring fused at the 4-position of the piperidine (B6355638), generating multiple stereocenters in a single step.

Table 3: [3+2] Cycloaddition with Azomethine Ylide

Dipolarophile1,3-Dipole PrecursorCatalystSolventProductRef.
Exocyclic α,β-Unsaturated EsterN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineTFA (cat.)CH₂Cl₂Spiro[piperidine-4,3'-pyrrolidine] researchgate.net

This table is based on the reaction of a closely related exocyclic α,β-unsaturated ester, demonstrating the applicability to the target compound.

Hydrogenation and Reduction Strategies

The carbon-carbon double bond of the α,β-unsaturated ester can be selectively reduced to yield the corresponding saturated ester. This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation is a common and efficient method for the reduction of alkenes. For α,β-unsaturated esters, the C=C double bond can be selectively reduced without affecting the ester functionality under appropriate conditions. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) are frequently used for this purpose. mdpi.comrecercat.cat

The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) in a suitable solvent like ethanol (B145695), methanol (B129727), or ethyl acetate. The hydrogenation of this compound would yield Ethyl 3-(1-Boc-4-piperidinyl)butanoate. This reduction removes the planarity and reactivity associated with the double bond, converting the butenoate moiety into a flexible, saturated butanoate chain. While specific literature detailing this exact transformation is sparse, it represents a standard and predictable reaction in organic synthesis. The conditions can be mild, often proceeding at room temperature and atmospheric pressure, although elevated pressure and temperature can be used to increase the reaction rate.

Table 4: General Conditions for Catalytic Hydrogenation of α,β-Unsaturated Esters

Substrate TypeCatalystHydrogen SourceSolventProduct TypeRef.
α,β-Unsaturated EsterPd/CH₂ (gas)Ethanol or Ethyl AcetateSaturated Ester mdpi.comrecercat.cat
α,β-Unsaturated EsterPtO₂ (Adams' catalyst)H₂ (gas)MethanolSaturated Ester recercat.cat

This table outlines general and widely accepted conditions for the selective hydrogenation of the C=C bond in α,β-unsaturated esters.

Lack of Specific Research Data Prohibits Article Generation

A thorough and exhaustive search of scientific literature, chemical databases, and patent archives has revealed no specific published research detailing the chemical reactivity and transformational chemistry of the compound "this compound" as required by the provided outline.

The synthesis of this molecule is achievable through established methods, such as the Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) reagent like triethyl phosphonoacetate and the precursor ketone, tert-butyl 4-acetylpiperidine-1-carboxylate. wikipedia.orgwikipedia.orgorganic-chemistry.org However, beyond its synthesis, there is a lack of available scientific reports on its subsequent chemical transformations.

Specifically, no detailed research findings, data, or experimental procedures could be located for the following transformations requested for "this compound":

Reactions Involving the Carbonyl Group of the Ester

Transesterification Processes:The conversion of an ethyl ester to another ester via transesterification is a standard chemical process that can be catalyzed by acids or bases.masterorganicchemistry.commdpi.comThis reaction is influenced by factors such as the steric bulk of the ester and the alcohol used.researchgate.netHowever, the scientific record contains no reports of transesterification being performed on this compound.

Due to the absence of specific, verifiable research data for these chemical transformations on the target compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. Proceeding would necessitate speculation and extrapolation from general chemical principles rather than reporting detailed research findings, which would compromise the scientific integrity of the article.

Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester functional group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield its corresponding carboxylic acid, 3-(1-Boc-4-piperidinyl)-2-butenoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for hydrolyzing esters. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol to ensure miscibility. The process results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. This is a reversible reaction, and the equilibrium is driven towards the products by using a large excess of water.

The resulting carboxylic acid is a valuable intermediate for further derivatization. A primary transformation is its conversion into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive acid chloride can then be used in a variety of subsequent reactions, most notably for the formation of amides and esters. Furthermore, the carboxylic acid can be directly coupled with amines to form amides using standard peptide coupling reagents.

Functional Group Interconversions and Derivatization Strategies

Conversion of the Ester to Amides or Ketones

Amide Formation: The direct conversion of this compound to various amides is a key transformation. This can be achieved through several methods:

Direct Aminolysis: Heating the ester with a primary or secondary amine, sometimes with a catalyst, can lead to the formation of the corresponding amide. However, this reaction can be slow and may require harsh conditions.

Catalyst-Free Amidation: A rapid and efficient method involves reacting the ester with alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). nih.gov This reaction proceeds quickly at room temperature without the need for a catalyst, offering a high-yield pathway to primary amides. nih.gov

Reductive Amidation: Esters can be converted to amides using nitroarenes in the presence of a reducing agent like manganese and a silicon-based reagent like TMSCl. nsf.gov

The following table summarizes potential methods for amide synthesis from the title ester.

MethodReagentsTemperatureKey Features
Direct AminolysisR¹R²NHHighCan be slow; may require sealed tube
Amidoborane ReactionNaNHRBH₃, THFRoom TempFast (often < 5 min), high yield, catalyst-free nih.gov
Reductive AmidationNitroarene, Mn, TMSClHighTolerates various functional groups nsf.gov

Ketone Formation: The synthesis of ketones from the ethyl ester is more challenging than amide formation due to the high reactivity of the typical organometallic reagents used. The reaction of the ester with Grignard reagents (R-MgX) or organolithium reagents (R-Li) can potentially produce a ketone. However, the ketone product is itself susceptible to nucleophilic attack by a second equivalent of the organometallic reagent, often leading to the formation of a tertiary alcohol as the major product. To favor ketone formation, the reaction must be conducted at low temperatures with careful, slow addition of the reagent.

Modification of the Alkenyl Moiety (e.g., Epoxidation, Dihydroxylation)

The carbon-carbon double bond in this compound is susceptible to various addition reactions, allowing for the introduction of new functional groups.

Epoxidation: The alkenyl group can be converted into an epoxide, a versatile three-membered ring containing oxygen. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. Chiral epoxides can also be synthesized, which are valuable precursors in many chemical syntheses. mdpi.com However, for α,β-unsaturated esters, some epoxidation methods that work for isolated olefins may not be suitable. For instance, methods using carbodiimides and hydrogen peroxide are often ineffective for enones, which may undergo a Michael-type addition reaction instead. google.com

Dihydroxylation: The double bond can be converted into a diol (containing two hydroxyl groups). The stereochemistry of the product depends on the chosen reagents.

Syn-Dihydroxylation: This results in the addition of both hydroxyl groups to the same face of the double bond. Standard methods include using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or treatment with cold, dilute potassium permanganate (B83412) (KMnO₄).

Anti-Dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved in a two-step process: initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide.

Asymmetric Dihydroxylation: For creating chiral diols, the Sharpless asymmetric dihydroxylation is a powerful method. Using catalytic amounts of osmium tetroxide in the presence of a chiral ligand, this reaction can produce diols with high enantiomeric excess. beilstein-journals.org Analogous reactions on similar butenoate structures have shown excellent results using AD-mix α and AD-mix β, which contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively. beilstein-journals.org

The table below outlines common dihydroxylation methods applicable to the alkenyl moiety.

MethodReagentsStereochemistryKey Features
Standard Oxidation1. OsO₄ (cat.), NMO 2. Cold, dilute KMnO₄, NaOHSynReliable and high-yielding methods
Epoxidation/Hydrolysis1. m-CPBA 2. H₃O⁺AntiTwo-step process via an epoxide intermediate
Sharpless Asymmetric DihydroxylationAD-mix α or AD-mix β, OsO₄ (cat.)Syn (Enantioselective)Produces chiral diols with high enantiomeric purity beilstein-journals.org

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways

The formation and subsequent reactions of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate are governed by the electronic properties of the α,β-unsaturated carbonyl system. This moiety dictates the compound's reactivity, particularly its susceptibility to nucleophilic attack.

Electron Flow and Transition State Analysis in Michael Additions

The Michael addition is a fundamental reaction for α,β-unsaturated carbonyl compounds. In the case of this compound, a nucleophile would attack the electrophilic β-carbon of the butenoate chain.

The electron flow of this process can be described as follows:

A nucleophile (Nu⁻) attacks the β-carbon (C3) of the butenoate.

The π-electrons from the C2-C3 double bond move to the α-carbon (C2).

Simultaneously, the π-electrons of the carbonyl group (C1=O) shift to the oxygen atom, forming an enolate intermediate.

This process proceeds through a transition state where the new bond between the nucleophile and the β-carbon is partially formed, and the charge is delocalized across the oxygen, C1, and C2 atoms. The stability of this transition state is influenced by both steric and electronic factors, including the nature of the nucleophile and the solvent. For bulky nucleophiles, steric hindrance with the piperidinyl group can influence the approach trajectory and the energy of the transition state. Computational studies on similar systems often invoke an open transition state to explain stereochemical outcomes.

Understanding Selectivity in Catalytic Processes (e.g., Regio- and Stereoselectivity)

Catalytic processes involved in the synthesis or reactions of this compound can be controlled to achieve high levels of selectivity.

Regioselectivity: In reactions with nucleophiles that have multiple reactive sites, catalysts can direct the attack to a specific position. For instance, in a Michael addition, a catalyst can ensure that the nucleophile adds exclusively to the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). This is often achieved by using soft nucleophiles, which preferentially attack the softer β-carbon.

Stereoselectivity: If the reaction creates a new chiral center, chiral catalysts can be employed to favor the formation of one enantiomer or diastereomer over the other. The catalyst can form a chiral complex with the substrate, sterically blocking one face of the molecule and directing the nucleophilic attack to the other face. The specific stereochemical outcome (e.g., R or S configuration) would depend on the catalyst and the reaction conditions used.

Role of Intermediates and Reaction Kinetics

The rate of the reaction is dependent on several factors:

Concentration of reactants: Higher concentrations of the substrate and the nucleophile will generally lead to a faster reaction rate.

Temperature: Increasing the temperature typically increases the reaction rate by providing more kinetic energy to the molecules.

Catalyst: The presence and concentration of a catalyst can significantly accelerate the reaction by providing a lower-energy reaction pathway.

Kinetic studies would involve monitoring the disappearance of reactants and the appearance of products over time to determine the reaction order and rate constants.

Spectroscopic Monitoring of Reaction Progress for Mechanistic Insight

The progress of reactions involving this compound can be monitored in real-time using various spectroscopic techniques, providing valuable mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of signals corresponding to the vinyl protons and carbons of the starting material and the appearance of new signals corresponding to the product. For example, the characteristic signal of the proton at the β-carbon would decrease in intensity as the reaction progresses.

Infrared (IR) Spectroscopy: The C=C bond of the α,β-unsaturated system has a characteristic stretching frequency. The disappearance of this peak, along with changes in the carbonyl (C=O) stretching frequency upon formation of the enolate intermediate and then the final product, can be monitored.

Mass Spectrometry (MS): By taking aliquots from the reaction mixture at different times, MS can be used to identify the masses of intermediates and products, helping to confirm the proposed reaction pathway.

Below is a table summarizing the key spectroscopic features that could be monitored.

Spectroscopic TechniqueKey Feature to Monitor (Starting Material)Key Feature to Monitor (Product)Mechanistic Insight Gained
¹H NMR Disappearance of vinyl proton signalsAppearance of new aliphatic proton signalsConfirms addition across the double bond
¹³C NMR Disappearance of vinyl carbon signalsAppearance of new sp³ carbon signalsConfirms reaction at the C=C bond
IR Spectroscopy Disappearance of C=C stretch (~1650 cm⁻¹)Appearance of C-H stretches for new bondsConfirms loss of unsaturation

By combining these techniques, a detailed picture of the reaction mechanism, including the identification of intermediates and the determination of kinetic parameters, can be constructed.

Strategic Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor to Functionalized Piperidine (B6355638) Derivatives

The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the development of methods for its functionalization a key area of research. kcl.ac.ukresearchgate.net Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is an ideal starting material for creating diverse libraries of substituted piperidines.

The butenoate side chain of this compound can be chemically manipulated to generate substituted 4-piperidones, which are themselves critical intermediates in drug synthesis. researchgate.netgoogle.com The conversion of the α,β-unsaturated ester into a ketone functionality can be achieved through various synthetic routes. One common approach involves the conjugate addition of a nucleophile to the butenoate system, followed by transformation of the resulting ester.

For instance, the conjugate addition of organometallic reagents or other carbon nucleophiles to the β-position of the butenoate moiety, followed by hydrolysis and decarboxylation, can yield a ketone. Alternatively, oxidative cleavage of the double bond under controlled conditions can also lead to the formation of a carbonyl group at the desired position. These transformations provide access to a class of 4-substituted-4-acylpiperidines or related structures. The N-Boc-4-piperidone precursor is often used to generate such α,β-unsaturated systems via reactions like the Horner-Wadsworth-Emmons olefination, which are then elaborated further. researchgate.net The reverse process, converting the butenoate back to a piperidone, while less direct, can be part of multi-step sequences that functionalize the α or β position before revealing the ketone.

The table below summarizes generalized transformations that can be applied to butenoate systems to access piperidone-related scaffolds.

TransformationReagents/ConditionsResulting Scaffold
Conjugate Addition & Hydrolysis1. R-MgBr or R₂CuLi 2. H₃O⁺, Δ4-Substituted Piperidin-4-yl alkanone
Oxidative Cleavage1. O₃ 2. Me₂S4-Oxopiperidine-1-carbaldehyde derivative
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH4-(1-Hydroxyalkyl)piperidin-4-ol derivative

This table represents plausible synthetic routes based on the known reactivity of α,β-unsaturated esters.

The synthesis of chiral, non-racemic piperidine derivatives is of high importance for the pharmaceutical industry. nih.gov this compound, being an achiral molecule, can be used as a prochiral substrate in asymmetric transformations to install stereocenters with high enantiomeric excess.

Key strategies for achieving this include:

Asymmetric Conjugate Addition: The addition of nucleophiles to the butenoate double bond can be rendered enantioselective by using a chiral catalyst or a stoichiometric chiral auxiliary. This establishes a new stereocenter at the β-position of the original butenoate chain.

Asymmetric Hydrogenation: The double bond can be hydrogenated using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to create one or two new stereocenters on the side chain, depending on the subsequent transformations.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can be employed to convert the double bond into a chiral diol, which serves as a versatile intermediate for further elaborations. whiterose.ac.uk

These methods allow for precise control over the stereochemistry of the piperidine substituent, which is often crucial for biological activity. For example, diastereoselective nitro-Mannich reactions on related systems have been used to control the stereochemistry at the 2, 3, and 4 positions of the piperidine ring, followed by reductive cyclization to afford the final product. researchgate.net

Asymmetric MethodCatalyst/Reagent ExampleStereochemical Outcome
Asymmetric Conjugate AdditionCu(OTf)₂ / Chiral Ligand + R₂ZnEnantioenriched β-substituted ester
Asymmetric Hydrogenation[Rh(COD)(chiral phosphine)]BF₄, H₂Enantioenriched saturated ester
Asymmetric DihydroxylationAD-mix-βChiral diol

This table provides examples of established asymmetric methods applicable to α,β-unsaturated ester substrates.

Building Block for Polycyclic and Fused Ring Systems

The reactivity of the butenoate moiety is not limited to simple additions; it can also participate in ring-forming reactions, enabling the construction of more complex polycyclic systems where the piperidine ring is fused or spiro-annulated to another ring. Such scaffolds are of great interest in medicinal chemistry for exploring novel three-dimensional chemical space. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing structure, can be effectively applied to this compound. The α,β-unsaturated ester system can act as a versatile component in various cycloaddition and tandem reactions.

Diels-Alder Reaction: The double bond of the butenoate can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. This reaction forms a six-membered ring fused to the piperidine scaffold, creating a decalin-like core structure. The stereochemistry of the newly formed ring can often be controlled by the reaction conditions and the nature of the diene.

Michael-Initiated Ring Closure (MIRC): A tandem sequence involving a Michael addition followed by an intramolecular cyclization is a powerful strategy. For example, addition of a dinucleophile to the butenoate can be followed by an intramolecular condensation to form a new heterocyclic or carbocyclic ring.

These strategies demonstrate the utility of the butenoate moiety as a linchpin for constructing fused polycyclic systems.

Spirocycles, which contain two rings connected by a single common atom, are privileged structures in drug discovery. nih.gov this compound is a precursor to exocyclic α,β-unsaturated esters, which are excellent substrates for the synthesis of spiro-piperidines. The key step is often a cycloaddition reaction where the exocyclic double bond participates in ring formation.

A prominent example is the [3+2] cycloaddition reaction. nih.govresearchgate.net Reaction of the corresponding exocyclic alkene isomer with a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, can construct a five-membered heterocyclic ring spiro-fused at the C4 position of the piperidine. nih.gov This approach provides a highly efficient route to novel spiro-heterocyclic scaffolds. For instance, the cycloaddition of a nitrile oxide with an exocyclic α,β-unsaturated ester on a piperidine core has been used to generate 1-oxa-2,8-diazaspiro[4.5]dec-2-ene systems. nih.gov

Cycloaddition TypeReagentResulting Spiro-System
[3+2] CycloadditionNitrile Oxide (from N-hydroxybenzimidoyl chloride)Spiro-isoxazoline-piperidine
[3+2] CycloadditionAzomethine YlideSpiro-pyrrolidine-piperidine
Paternò–Büchi ReactionAldehyde/Ketone, hvSpiro-oxetane-piperidine

This table illustrates cycloaddition strategies for the synthesis of spirocycles from related exocyclic alkene precursors.

Foundation for Nitrogen-Containing Heterocyclic Scaffolds Beyond Piperidine

While highly valuable, the piperidine scaffold can also serve as a template for the synthesis of other nitrogen-containing heterocycles through ring expansion, contraction, or cleavage-reconstruction sequences. mdpi.comnih.gov The functional handles present in this compound allow for such transformations. For example, specific reactions can be designed to incorporate the nitrogen atom of the piperidine ring into a new, larger, or different heterocyclic system. These complex transformations expand the synthetic utility of the starting material beyond simple piperidine functionalization, providing access to novel and diverse molecular scaffolds. lboro.ac.uk

Transformations Leading to Pyrrolidines, Azetidines, etc.

The conversion of this compound into smaller heterocyclic rings such as pyrrolidines and azetidines is not a chemically favorable or commonly documented transformation. The synthesis of these smaller ring systems from a piperidine precursor would necessitate a ring-contraction event. Such reactions are often complex, require specific functional group arrangements to facilitate skeletal rearrangements, and typically proceed with low yields.

Standard synthetic routes to pyrrolidines and azetidines rely on different precursors and cyclization strategies that are more direct and efficient. beilstein-journals.orgbham.ac.uk For instance, pyrrolidine (B122466) synthesis often involves the cyclization of linear substrates containing a nitrogen and a suitable leaving group separated by a four-carbon chain. Azetidine synthesis is even more challenging due to inherent ring strain and generally requires specialized photochemical or metal-catalyzed reactions. bham.ac.uk

Consequently, the use of this compound as a starting material for pyrrolidines or azetidines is not considered a strategic or practical approach in synthetic organic chemistry.

Construction of Indolizidines and Quinuclidines (if applicable)

The structure of this compound is well-suited for elaboration into bicyclic alkaloid skeletons like indolizidines and, potentially, quinuclidines. These frameworks are common in a wide variety of natural products with significant biological activities. nih.govjbclinpharm.org

Construction of Indolizidines:

The indolizidine core consists of a fused six-membered and five-membered ring system with a shared nitrogen atom at the bridgehead. The piperidine ring of this compound can serve as the six-membered ring precursor, while the butenoate side chain can be chemically modified to form the five-membered ring through an intramolecular cyclization.

A general, plausible synthetic pathway involves several key steps. This strategic sequence transforms the initial butenoate into a functionalized chain ready for cyclization. The specific reagents and conditions can be adapted to target various substituted indolizidine derivatives. A representative, multi-step transformation is outlined in the table below.

StepTransformationReagents and ConditionsIntermediate/ProductPurpose
1Conjugate ReductionH₂, Pd/C, EtOHEthyl 3-(1-Boc-4-piperidinyl)butanoateSaturation of the C=C double bond.
2Ester ReductionLiAlH₄, THF, 0 °C to rt3-(1-Boc-4-piperidinyl)butan-1-olConversion of the ester to a primary alcohol.
3Hydroxyl ActivationTsCl, Pyridine (B92270), CH₂Cl₂, 0 °C3-(1-Boc-4-piperidinyl)butyl tosylateConversion of the alcohol into a good leaving group (tosylate).
4Boc DeprotectionTFA, CH₂Cl₂, rt3-(4-Piperidinyl)butyl tosylateRemoval of the Boc protecting group to free the piperidine nitrogen.
5Intramolecular CyclizationK₂CO₃, CH₃CN, refluxOctahydroindolizine (Indolizidine)N-alkylation to form the bicyclic indolizidine core. nih.govnih.gov

This sequence leverages the inherent reactivity of the starting material to efficiently construct the core of many indolizidine alkaloids. nih.gov The specific stereochemistry of the final product can often be controlled by the choice of reagents and the stereocenters present in the precursors. nih.gov

Construction of Quinuclidines:

The quinuclidine (B89598) skeleton is a more constrained bicyclo[2.2.2]octane system. While synthetically accessible from piperidine derivatives, the direct and efficient transformation of this compound into a quinuclidine is less straightforward than for indolizidines. The construction would require the formation of two new carbon-carbon bonds to create the second six-membered ring, a process that would necessitate significant functionalization of both the piperidine ring and the side chain. While theoretically possible through multi-step sequences, this specific precursor is not commonly cited in the literature for quinuclidine synthesis, for which other, more direct synthetic routes are generally preferred.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 1 Boc 4 Piperidinyl 2 Butenoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an experimental molecular formula that can be compared to the theoretical formula, offering definitive confirmation of the compound's identity.

For Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate, the expected molecular formula is C₁₆H₂₇NO₄. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed m/z value. A minimal mass difference, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

Parameter Value
Molecular Formula C₁₆H₂₇NO₄
Theoretical [M+H]⁺ (m/z) 298.1967
Observed [M+H]⁺ (m/z) 298.1965

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity, ultimately revealing the complete structural framework and relative stereochemistry.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the piperidine (B6355638) ring, the Boc protecting group, and the butenoate moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of signals corresponding to the carbonyl carbons of the ester and the Boc group, the sp² carbons of the double bond, and the sp³ carbons of the piperidine ring and ethyl group would confirm the core structure. weebly.comrsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ethyl (-OCH₂CH₃) ~4.1 (q), ~1.2 (t) ~60, ~14
Butenoate (=CH) ~5.7 (s) ~115
Butenoate (-C=) - ~160
Butenoate (C=O) - ~167
Piperidine (CH) ~2.5 (m) ~40
Piperidine (CH₂) ~1.5-1.8 (m), ~2.9-3.9 (m) ~30, ~45
Boc (-C(CH₃)₃) ~1.4 (s) ~28
Boc (C=O) - ~155

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms. researchgate.netscience.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu For instance, COSY would show correlations between the protons of the ethyl group and within the piperidine ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.eduacs.org This is crucial for connecting different fragments of the molecule, for example, linking the piperidine ring to the butenoate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.netresearchgate.net NOESY is particularly valuable for determining the stereochemistry of the molecule, such as the conformation of the piperidine ring and the geometric isomerism of the double bond. For instance, the presence or absence of a NOE between the vinyl proton and the piperidine ring protons can help establish the E/Z configuration of the butenoate double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ponder.ing Different functional groups absorb infrared radiation at characteristic frequencies, leading to a unique spectral fingerprint. libretexts.orgpressbooks.pub

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the Boc protecting group. researchgate.net Other characteristic absorptions would include C-H stretching vibrations of the alkyl and vinyl groups, and C-O stretching vibrations. libretexts.orgdocbrown.info

Table 3: Key IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹)
C=O (Ester) ~1715
C=O (Boc carbamate) ~1690
C=C (Alkene) ~1645
C-O (Ester) ~1250-1150

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure (for crystalline derivatives)

For derivatives of this compound that are crystalline, single-crystal X-ray crystallography provides the most definitive structural information. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. It also reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. ed.ac.ukebi.ac.ukstrath.ac.uk The conformation of the piperidine ring, which typically adopts a chair or twisted-boat form, can be unequivocally established. researchgate.netresearchgate.net

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiopurity Assessment (for chiral variants)

When chiral derivatives of this compound are synthesized, chiroptical methods are employed to assess their enantiomeric purity and to probe their stereochemical features.

Optical Rotation measures the rotation of plane-polarized light by a chiral compound. The magnitude and sign of the specific rotation are characteristic of a particular enantiomer and can be used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org CD spectra are highly sensitive to the stereochemical environment and can provide detailed information about the conformation and absolute configuration of chiral molecules. nih.gov For chiral piperidine derivatives, CD can be used to study conformational changes and to assign the absolute configuration based on empirical rules or comparison with known compounds.

Table of Compounds

Compound Name
This compound
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone
N-(4-ethoxyphenyl)-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide
1,2-dimorpholinoethane
1-morpholino-3-morpholinium bromide propane
1,2-di(pyrrolidin-1-yl)ethane
1,2-di(piperidin-1-yl)ethane

Computational and Theoretical Studies on Ethyl 3 1 Boc 4 Piperidinyl 2 Butenoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate, methods like B3LYP with a 6-31G(d) basis set are commonly employed to optimize the molecular geometry. researchgate.net These calculations can predict key structural parameters.

The electronic structure of the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For related N-Boc protected piperidone analogs, DFT calculations have been used to visualize the HOMO and LUMO, revealing the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. fsu.edu

Table 1: Predicted Geometrical Parameters and Electronic Properties

ParameterPredicted Value RangeComputational Method
C=C Bond Length (Butenoate)1.34 - 1.36 ÅDFT/B3LYP
C=O Bond Length (Ester)1.21 - 1.23 ÅDFT/B3LYP
C-N-C Bond Angle (Piperidine)110° - 114°DFT/B3LYP
HOMO Energy-6.5 to -7.5 eVDFT/B3LYP
LUMO Energy-0.5 to -1.5 eVDFT/B3LYP
HOMO-LUMO Gap5.0 - 7.0 eVDFT/B3LYP

Note: The values presented are typical ranges for similar N-Boc piperidine (B6355638) and butenoate structures and serve as an estimation for the title compound.

Conformational Analysis of the Piperidine Ring and Butenoate Side Chain

The flexible nature of the piperidine ring and the rotatable bonds in the butenoate side chain mean that this compound can exist in multiple conformations. Computational methods are essential for identifying the most stable conformers and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky Boc (tert-butoxycarbonyl) group on the nitrogen atom can influence the ring's geometry and the preference for axial or equatorial substitution of the butenoate side chain. Conformational analysis of N-Boc-protected 3,5-bis(arylidene)-4-piperidones has been performed using DFT calculations, which can be analogously applied here. fsu.edu The butenoate side chain also has several rotatable bonds, leading to different spatial arrangements of the ethyl ester group. The relative energies of these conformers can be calculated to determine the most populated states in solution.

Table 2: Relative Energies of Piperidine Ring Conformations

ConformationSubstituent PositionRelative Energy (kcal/mol)
ChairEquatorial0 (Reference)
ChairAxial2.5 - 4.0
Twist-Boat-5.0 - 6.0

Note: These are generalized relative energies for substituted piperidines and can vary based on the specific substituents and computational method.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. While absolute predicted values may differ from experimental ones, the relative shifts and coupling constants are often in good agreement. Similarly, vibrational frequencies can be calculated and correlated with an experimental IR spectrum to assign specific absorption bands to molecular motions, such as C=O and C=C stretching vibrations. researchgate.net The hindered rotation around the carbamate (B1207046) C-N bond of the Boc group is known to affect chemical shifts of nearby carbons, which can be investigated computationally. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Ester C=OStretch1710 - 1730
Alkene C=CStretch1640 - 1660
Boc C=OStretch1680 - 1700
C-N (Piperidine)Stretch1100 - 1150

Note: These are typical ranges and the exact values depend on the computational method and the molecular environment.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is fundamental to synthetic chemistry. Computational modeling allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states, which are the highest energy points along a reaction coordinate.

For this compound, a key reaction of interest is the Michael addition to the α,β-unsaturated ester. researchgate.net Computational methods can be used to map out the potential energy surface for the approach of a nucleophile. This involves calculating the energies of the reactants, the transition state, any intermediates, and the final product. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Studies on the Michael addition of amines to similar systems have been performed using DFT to elucidate the reaction mechanism and energy profiles. researchgate.net

When a reaction can lead to multiple products, understanding the factors that control selectivity (chemo-, regio-, and stereoselectivity) is crucial. Computational chemistry can be a powerful tool in this regard. For instance, in reactions involving the butenoate moiety, the facial selectivity of an incoming reagent can be investigated by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. Computational studies on the stereoselectivity of Michael addition reactions have successfully explained experimentally observed outcomes by analyzing the transition state geometries and energies. researchgate.net

Reactivity Predictions and Design of Novel Transformations

Beyond analyzing known reactions, computational chemistry can be used to predict the reactivity of a molecule and to design new chemical transformations. By examining the electronic properties of this compound, such as the distribution of electrostatic potential and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), chemists can identify the most reactive sites.

For example, the LUMO of the butenoate system will indicate the most likely site for nucleophilic attack. This information can guide the choice of reagents to achieve a desired transformation. Furthermore, computational screening of potential catalysts or reaction conditions can accelerate the discovery of new and efficient synthetic methods. nih.gov The design of novel piperidine derivatives as inhibitors for various biological targets often relies on computational methods like QSAR, molecular docking, and molecular dynamics simulations. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems represents a significant frontier in the synthesis of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate. While traditional catalysts have been employed, there is considerable room for improvement in terms of selectivity and efficiency. Future research could focus on the design and application of bespoke catalysts, including organocatalysts, transition-metal catalysts, and biocatalysts. For example, the use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of the target molecule, which is often crucial for biological activity. High-throughput screening of catalyst libraries could accelerate the discovery of optimal catalytic systems for specific transformations.

Table 1: Potential Catalytic Systems for Future Exploration

Catalyst TypePotential AdvantagesResearch Focus
OrganocatalystsMetal-free, lower toxicity, readily availableAsymmetric synthesis, C-H activation
Transition-Metal CatalystsHigh reactivity, broad substrate scopeCross-coupling reactions, metathesis
Biocatalysts (Enzymes)High selectivity, mild reaction conditionsEnantioselective synthesis, green chemistry

Exploration of Unconventional Reactivity Profiles

The α,β-unsaturated ester moiety in this compound offers a rich playground for exploring unconventional reactivity. nist.gov Beyond the typical conjugate addition and cycloaddition reactions, future research could investigate novel transformations. This might include visible-light-mediated photocatalysis to access unique reaction pathways or the use of electrochemistry to drive redox reactions. Understanding and harnessing these unconventional reactivity profiles could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures based on the this compound scaffold.

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of the synthesis of this compound and its derivatives into automated synthesis platforms and flow chemistry systems holds immense potential for accelerating drug discovery. chemsynthesis.com Automated platforms can enable the rapid synthesis and screening of large libraries of compounds, facilitating the identification of lead candidates with desired biological activities. Flow chemistry, on the other hand, offers advantages such as improved reaction control, enhanced safety, and scalability. The development of robust and reliable flow chemistry protocols for the synthesis of this compound could streamline its production for both research and industrial applications.

Design and Synthesis of Structurally Complex Analogs with Enhanced Stereochemical Control

The core structure of this compound serves as an excellent starting point for the design and synthesis of structurally complex analogs. Future research will likely focus on the introduction of additional functional groups and stereocenters to modulate the compound's physicochemical properties and biological activity. The development of advanced stereoselective synthetic methods will be crucial for accessing specific stereoisomers with high purity. This will involve the use of chiral auxiliaries, asymmetric catalysis, and other modern synthetic techniques to achieve precise control over the three-dimensional arrangement of atoms in the molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. This involves reacting 4-piperidinyl derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaOH) to form the Boc-protected intermediate . Subsequent steps may include coupling the Boc-piperidine moiety with a β-keto ester precursor (e.g., ethyl acetoacetate) via nucleophilic substitution or Michael addition, followed by dehydration to form the α,β-unsaturated ester . Reaction monitoring via TLC or HPLC (using conditions like methanol/buffer pH 4.6 mobile phases) ensures intermediate purity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

  • HPLC : Employ a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity, referencing retention times against standards .
  • GC-MS : For volatile byproducts (e.g., ethyl esters), use a DB-5MS column and electron ionization to confirm absence of low-molecular-weight impurities .
  • NMR : ¹H and ¹³C NMR should confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and α,β-unsaturated ester (vinyl protons at δ 5.5–6.5 ppm) .

Q. What is the role of the Boc group in this compound’s stability during reactions?

  • Methodological Answer : The Boc group protects the piperidine nitrogen from undesired nucleophilic attacks or side reactions (e.g., oxidation). Its stability under mildly acidic or basic conditions allows selective deprotection using trifluoroacetic acid (TFA) or HCl/dioxane without degrading the ester functionality . Researchers should validate Boc integrity via IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and monitor deprotection kinetics using pH-controlled experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Design a systematic stability study:

  • Experimental Setup : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C.
  • Analysis : Use HPLC with a photodiode array detector to track degradation products (e.g., free piperidine or hydrolyzed ester). For acidic conditions (pH < 4), expect Boc cleavage; at alkaline pH (>8), ester hydrolysis dominates .
  • Data Interpretation : Compare kinetic models (zero-order vs. first-order degradation) to identify dominant degradation pathways. Cross-reference with thermodynamic data (e.g., activation energy from Arrhenius plots) .

Q. What advanced techniques are recommended for impurity profiling in this compound?

  • Methodological Answer :

  • LC-HRMS : High-resolution mass spectrometry identifies trace impurities (e.g., des-Boc derivatives or oxidation byproducts) with ppm-level accuracy. Use electrospray ionization (ESI+) and compare fragmentation patterns with databases .
  • 2D NMR : Heteronuclear correlation (HSQC, HMBC) resolves overlapping signals from regioisomers or stereochemical impurities .
  • Headspace-GC-MS : Detect volatile degradation products (e.g., ethyl 2-butenoate) using solid-phase microextraction (SPME) fibers and quantify via internal standards (e.g., deuterated analogs) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian software with the B3LYP/6-31G* basis set to calculate electrostatic potential maps, identifying electrophilic centers (e.g., β-carbon of the α,β-unsaturated ester).
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack trajectories. Validate with experimental kinetic data from stopped-flow spectroscopy .

Q. What strategies mitigate regioselectivity challenges during coupling reactions involving the Boc-piperidine moiety?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily mask competing functional groups (e.g., hydroxyls) with silyl ethers before coupling.
  • Catalytic Control : Use Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives) to direct regioselectivity. Monitor reaction progress with in-situ IR spectroscopy .
  • Isomer Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to resolve regioisomers, referencing retention indices from GC-MS libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.